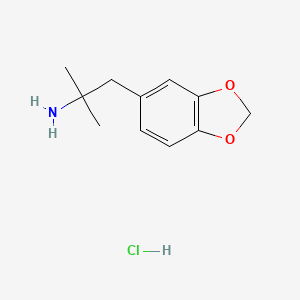
3,4-Dioxymethylenephentermine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dioxymethylenephentermine Hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the benzene ring at positions 3 and 4, and a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dioxymethylenephentermine Hydrochloride typically involves the following steps:
Methylation: The starting material, often a phenethylamine derivative, undergoes methylation to introduce methoxy groups at the 3 and 4 positions of the benzene ring.
Ammonification: The intermediate product is then subjected to ammonification to introduce an amine group.
Chlorination: The compound is chlorinated to form the hydrochloride salt.
Oxidation and Methoxy Substitution: Further oxidation and methoxy substitution reactions are carried out to achieve the desired structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dioxymethylenephentermine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
3,4-Dioxymethylenephentermine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3,4-Dioxymethylenephentermine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin. It may act as an agonist or antagonist at various receptor sites, influencing the release and reuptake of neurotransmitters .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxy-N-methylphenethylamine Hydrochloride: This compound shares a similar phenethylamine backbone but differs in the substitution pattern on the benzene ring.
3,4-Dimethylphenylhydrazine Hydrochloride: Another related compound with different functional groups attached to the benzene ring.
Uniqueness
3,4-Dioxymethylenephentermine Hydrochloride is unique due to its specific substitution pattern and the presence of methoxy groups at positions 3 and 4. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
54508-54-2 |
|---|---|
Fórmula molecular |
C11H16ClNO2 |
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,12)6-8-3-4-9-10(5-8)14-7-13-9;/h3-5H,6-7,12H2,1-2H3;1H |
Clave InChI |
AZVZVYJMKJBLBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC2=C(C=C1)OCO2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


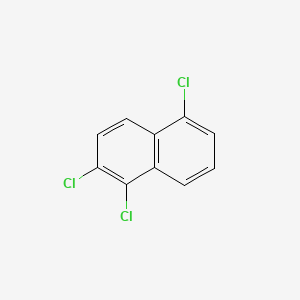

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-[methanimidoyl(methyl)amino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15289557.png)
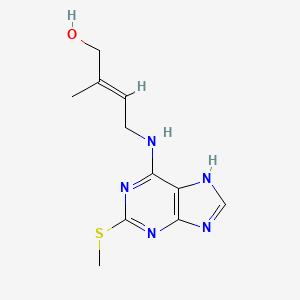
![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
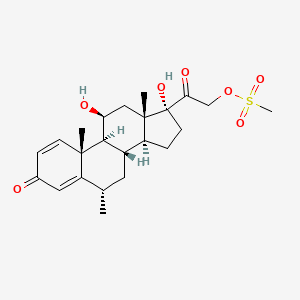
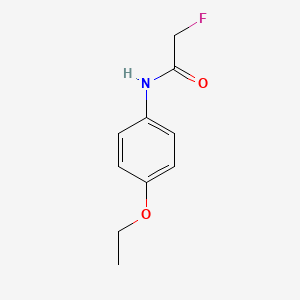
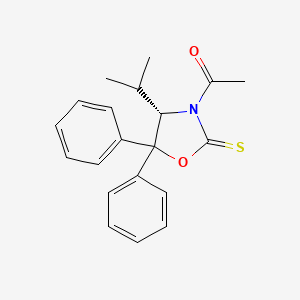
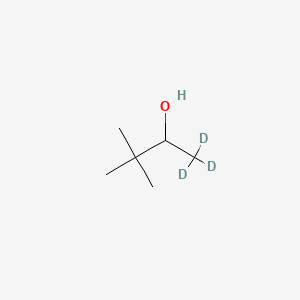

![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)
![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
![4-[(2-chloro-7H-purin-6-yl)amino]-2-methylbut-2-en-1-ol](/img/structure/B15289618.png)

